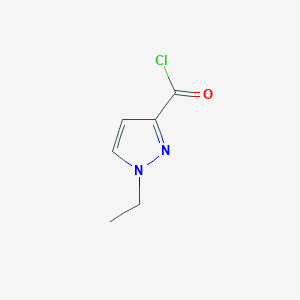

1-ethyl-1H-pyrazole-3-carbonyl chloride

Description

BenchChem offers high-quality 1-ethyl-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKHTRVOULRKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-16-4 | |

| Record name | 1-Ethylpyrazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-ethyl-1H-pyrazole-3-carbonyl chloride CAS 1006471-16-4 properties

Topic: 1-Ethyl-1H-pyrazole-3-carbonyl chloride (CAS 1006471-16-4) Content Type: Technical Monograph & Handling Guide

CAS: 1006471-16-4 | Formula: C₆H₇ClN₂O | M.W.: 158.59 g/mol [1]

Executive Summary

1-Ethyl-1H-pyrazole-3-carbonyl chloride is a high-value heterocyclic electrophile extensively utilized in modern drug discovery. Structurally, it features a pyrazole core substituted at the N1 position with an ethyl group and at the C3 position with a highly reactive chlorocarbonyl moiety. This compound serves as a critical "warhead" for installing the 1-ethyl-1H-pyrazole-3-carbonyl motif—a pharmacophore frequently observed in soluble Guanylate Cyclase (sGC) stimulators, Janus Kinase (JAK) inhibitors, and various agrochemical fungicides (SDHIs).

This guide moves beyond standard data sheets to provide a researcher-centric workflow for synthesis, quality control, and application, addressing the inherent instability of acid chlorides with a self-validating handling protocol.

Physicochemical Profile

| Property | Specification | Notes |

| Appearance | Off-white solid or pale yellow oil | Low-melting solid; physical state depends on purity and temperature. |

| Boiling Point | ~186–188°C (Predicted) | Typically distilled under reduced pressure (e.g., 80–90°C @ 0.5 mmHg) to prevent decomposition. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water, alcohols, and amines. |

| Density | ~1.25 g/cm³ (Predicted) | Denser than water; sinks upon contact (concurrent with hydrolysis). |

| Stability | Moisture Sensitive | Hydrolyzes to 1-ethyl-1H-pyrazole-3-carboxylic acid and HCl gas. |

| Storage | < -20°C, Inert Atmosphere | Store under Argon/Nitrogen. Desiccate. |

Synthetic Pathway & Production Strategy

The synthesis of CAS 1006471-16-4 requires a regioselective approach to ensure the ethyl group is positioned correctly at N1, followed by a quantitative conversion to the acid chloride.

Core Synthesis Workflow

-

Regioselective Alkylation: Reaction of ethyl 1H-pyrazole-3-carboxylate with ethyl iodide/bromide using a base (K₂CO₃ or NaH). This step often produces a mixture of N1 (major) and N2 (minor) isomers, which must be separated by column chromatography or fractional crystallization.

-

Saponification: Hydrolysis of the ester using LiOH or NaOH to yield 1-ethyl-1H-pyrazole-3-carboxylic acid.

-

Chlorination: Conversion of the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).

Expert Insight: Use Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM) at 0°C → RT. This method is milder than refluxing SOCl₂ and avoids the formation of stubborn sulfur impurities that can poison subsequent palladium-catalyzed reactions.

Synthesis Diagram (DOT)

Figure 1: Step-wise synthetic route from commercial pyrazole esters to the target acid chloride.[2]

The Self-Validating System: Handling & QC

Acid chlorides are notoriously unstable on LCMS/HPLC due to on-column hydrolysis, often leading to false negatives (appearing as the parent acid). To ensure Trustworthiness in your data, use the following derivatization protocol before any critical reaction.

The "Methanol Quench" Protocol

Do not analyze the acid chloride directly.

-

Sampling: Take ~5 mg of the test sample (CAS 1006471-16-4) in a dry vial.

-

Quench: Add 0.5 mL of anhydrous Methanol (MeOH).

-

Reaction: Shake for 1 minute. The acid chloride converts instantly to the Methyl Ester .

-

Analysis: Inject this solution onto LCMS.

-

Pass: >98% Methyl Ester (M+H = 155).

-

Fail: Significant presence of Acid (M+H = 141) before quench implies the bulk material has hydrolyzed.

-

QC Decision Tree (DOT)

Figure 2: Quality Control workflow to validate acid chloride integrity via methyl ester derivatization.

Medicinal Chemistry Applications

This reagent is primarily used to install the pyrazole-amide motif.

General Amide Coupling Protocol

Reagents: Amine (1.0 equiv), CAS 1006471-16-4 (1.1 equiv), DIPEA or TEA (3.0 equiv), DCM (Anhydrous). Procedure:

-

Dissolve the amine and base in anhydrous DCM at 0°C.

-

Add CAS 1006471-16-4 dropwise (diluted in DCM if solid).

-

Warm to RT and stir for 1-2 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

-

Note: If the amine is unreactive (e.g., electron-deficient aniline), add a catalyst like DMAP (0.1 equiv) or switch solvent to Pyridine.

Case Study Relevance

In the development of sGC stimulators (e.g., analogs of Vericiguat), the N1-substituted pyrazole-3-carboxamide core provides essential rigidity and hydrogen-bonding capability within the enzyme's binding pocket. The ethyl group at N1 specifically optimizes lipophilicity and metabolic stability compared to a methyl group.

Safety & Toxicology

-

GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

-

Hazards: Causes severe skin burns and eye damage. Reacts with water to release toxic HCl gas.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Always handle inside a fume hood.

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime before disposal.

References

-

BOC Sciences. 1-Ethyl-1H-pyrazole-3-carbonyl chloride Product Data. Retrieved from

-

MolCore. 1-Ethyl-1H-pyrazole-3-carbonyl chloride Specifications. Retrieved from

-

PubChem. Compound Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (Analogous Structure Data). Retrieved from

-

Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (General reactivity of pyrazole acid chlorides). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Pyrazole Derivatives. Retrieved from

Sources

Technical Guide: Solubility & Handling of 1-Ethyl-1H-pyrazole-3-carbonyl chloride

[1]

Executive Summary & Compound Profile

1-Ethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-16-4) is a high-reactivity electrophilic intermediate used primarily in the synthesis of pharmaceutical and agrochemical scaffolds.[1] As an acid chloride, its "solubility" cannot be defined by thermodynamic equilibrium in protic solvents, as it undergoes rapid solvolysis.

This guide redefines solubility for this compound as Solvent Compatibility , distinguishing between inert vehicles for reaction and reactive media that cause decomposition.

Physicochemical Profile

| Property | Detail |

| Structure | Pyrazole ring (N-ethyl substituted) + Acyl Chloride moiety |

| Molecular Weight | ~158.59 g/mol |

| Physical State | Typically a pale yellow to colorless liquid or low-melting solid |

| Reactivity Class | Hard Electrophile (Acylating Agent) |

| Primary Hazard | Hydrolysis releases HCl gas; Corrosive |

Solubility vs. Reactivity: The Critical Distinction

For researchers, asking "Is it soluble in methanol?" is the wrong question. The compound will physically mix with methanol, but chemically transform into the methyl ester within seconds to minutes.

The Solubility Matrix

The following table categorizes solvents based on Operational Stability —the ability of the solvent to dissolve the compound without altering its chemical structure.

| Solvent Class | Specific Solvents | Status | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Highly Recommended | Excellent solubility; inert.[1] Ideal for acylation reactions. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether, MTBE | Recommended | Good solubility. Must be anhydrous (stabilizer-free preferred).[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Recommended | Good solubility; allows for high-temperature reflux if needed. |

| Polar Aprotic | Acetonitrile, DMF, DMAc | Use with Caution | Soluble, but DMF can catalyze decomposition or react (Vilsmeier-Haack type side reactions) if not strictly controlled. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | FORBIDDEN | Rapid solvolysis occurs. Use only if the intention is to quench/decompose the reagent. |

| Amines | Pyridine, Triethylamine | Reactant/Base | Soluble, but forms acyl ammonium salts immediately. Used as acid scavengers, not passive solvents. |

Mechanism of Decomposition (Visualization)

Understanding why certain solvents fail is crucial for troubleshooting low yields. The diagram below illustrates the divergent pathways between stable dissolution and solvolytic decomposition.

Figure 1: Reaction vs. Dissolution pathways.[1] Red paths indicate solvent incompatibility leading to sample destruction.[1]

Experimental Protocols

Protocol A: Self-Validating Solubility Test (The "Derivatization Check")

Since you cannot simply look at the solution to verify stability (decomposition products are often also soluble), use this protocol to validate solvent quality.

Objective: Confirm solvent is anhydrous and compound is intact.

-

Dissolution: Dissolve 10 mg of 1-ethyl-1H-pyrazole-3-carbonyl chloride in 0.5 mL of the test solvent (e.g., DCM).

-

Quench: Immediately take a 50 µL aliquot and add it to a vial containing 200 µL of excess benzylamine in DCM.

-

Analysis: Run TLC or LC-MS.

-

Success: You observe a single peak/spot corresponding to the N-benzyl amide.[1]

-

Failure: You observe the carboxylic acid peak (indicating wet solvent hydrolyzed the chloride before the amine could react) or the ester (if tested in alcohol).

-

Protocol B: Anhydrous Handling Workflow

Acid chlorides hydrolyze with atmospheric moisture.

-

Glassware: Flame-dry or oven-dry all glassware (>120°C) for at least 2 hours. Cool under a stream of Argon or Nitrogen.

-

Solvent Prep: Use commercial anhydrous solvents or dry over molecular sieves (3Å or 4Å) for 24 hours.

-

Transfer: Never pour. Use a syringe with a needle for liquids. If solid, weigh quickly in air but dissolve immediately, or use a glovebox.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

Figure 2: Decision tree for selecting an inert solvent for acid chloride chemistry.

References

-

Sigma-Aldrich. 1-Ethyl-1H-pyrazole-3-carbonyl chloride Product Sheet. Link

-

MolCore. Chemical Properties of CAS 1006471-16-4. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides and Nucleophilic Substitution).

-

Reich, H. J. Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison.[1] Link

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Protocols for drying DCM and THF).

Technical Guide: Differentiation of 1-Ethyl-1H-Pyrazole Carbonyl Chloride Regioisomers

The following technical guide details the structural, synthetic, and reactive distinctions between 1-ethyl-1H-pyrazole-3-carbonyl chloride and its 5-carbonyl isomer .

Executive Summary

In medicinal chemistry and agrochemical synthesis, the pyrazole ring is a privileged scaffold.[1][2] However, the regiochemistry of N-substituted pyrazoles presents a persistent challenge. The distinction between 1-ethyl-1H-pyrazole-3-carbonyl chloride (3-isomer) and 1-ethyl-1H-pyrazole-5-carbonyl chloride (5-isomer) is not merely semantic; it dictates synthetic yield, reactivity kinetics, and final biological activity.

This guide provides a definitive framework for differentiating these isomers based on steric environment , synthesis regiocontrol , reactivity profiles , and structural elucidation (NMR) .

Structural & Electronic Fundamentals

The core difference lies in the proximity of the carbonyl electrophile to the N-ethyl substituent. Pyrazole numbering is fixed once the nitrogen is substituted.

Nomenclature and Numbering

-

Position 1 (N1): Bears the ethyl group.[3]

-

Position 2 (N2): The pyridine-like nitrogen (lone pair in

orbital). -

Position 3: Distal from the N-ethyl group.

-

Position 5: Proximal (adjacent) to the N-ethyl group.

Steric and Electronic Environment

| Feature | 3-Carbonyl Isomer | 5-Carbonyl Isomer |

| Steric Environment | Open/Exposed. The carbonyl group is remote from the N-ethyl group. | Hindered. The carbonyl group is ortho-positioned to the N-ethyl group, creating significant steric clash. |

| Electronic Character | Adjacent to the pyridine-like N2.[4][5] Electron-deficient but less influenced by N1 donation. | Adjacent to the pyrrole-like N1.[6] The lone pair on N1 can donate electron density toward C5, potentially reducing electrophilicity of the carbonyl carbon via resonance. |

| Dipole Moment | Vectors of N-Et and C=O are generally additive. | Vectors of N-Et and C=O are often opposed or angled, altering solubility profiles. |

Synthetic Pathways & Regiocontrol[4][7]

Obtaining the pure acid chloride requires first securing the pure carboxylic acid precursor. The synthesis of these acids is the primary source of regiochemical error.

Cyclocondensation (The Knorr Reaction)

The reaction of ethyl hydrazine with a 2,4-dioxoester (e.g., diethyl oxalacetate) yields a mixture of isomers.

-

Kinetic Product: Often the 5-hydroxy/5-oxo derivative or the 5-ester, depending on the electrophilicity of the dicarbonyl carbons.

-

Thermodynamic Product: Can vary based on solvent (e.g., fluorinated alcohols favor specific isomers).

Alkylation (The Semisynthetic Route)

Alkylation of ethyl 1H-pyrazole-3-carboxylate (unsubstituted NH) is the most common route to the 3-isomer.

-

Mechanism: The pyrazolate anion attacks the alkyl halide.

-

Regioselectivity: Sterics and thermodynamics favor alkylation at the nitrogen distal to the ester group.

-

Result: Predominantly yields 1-ethyl-1H-pyrazole-3-carboxylate .

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the divergent pathways to the two isomers.

Figure 1: Divergent synthesis pathways via alkylation. The formation of the 3-isomer is kinetically and thermodynamically favored due to steric avoidance of the ester group.

Reactivity Profile (The "Chloride" Factor)

Once generated, the acid chlorides exhibit distinct reactivity profiles crucial for parallel synthesis or scale-up.

Nucleophilic Acyl Substitution Rates

-

3-Carbonyl Chloride: Reacts rapidly with amines and alcohols. The carbonyl carbon is accessible. In library synthesis, this isomer requires lower temperatures (0°C) to prevent over-reaction or side products.

-

5-Carbonyl Chloride: Reacts significantly slower . The adjacent N-ethyl group blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

-

Implication: Synthesis using the 5-isomer often requires elevated temperatures (Reflux) or stronger bases (e.g., DMAP catalysis) to drive the reaction to completion.

-

Hydrolytic Stability

-

3-Isomer: Highly moisture sensitive. Rapidly reverts to the acid if exposed to atmospheric moisture.

-

5-Isomer: Slightly more robust due to steric shielding of the carbonyl carbon from water, though still requires storage under inert atmosphere (Ar/N2).

Analytical Differentiation (Protocol)

Distinguishing these isomers via standard 1H NMR is difficult because both contain an ethyl group and two aromatic protons with similar coupling constants (

The NOE Diagnostic Protocol

-

Sample Prep: Dissolve 10 mg of compound in DMSO-

or CDCl -

Experiment: Run a 1D-NOESY or 2D-NOESY focusing on the N-Ethyl Methylene quartet (

ppm). -

Analysis Criteria:

-

3-Isomer: Irradiating the N-Ethyl group will show a strong NOE enhancement of the aromatic proton at C5 . (Because N1 is adjacent to C5-H).

-

5-Isomer: Irradiating the N-Ethyl group will NOT show enhancement of an aromatic proton (because C5 is substituted with the carbonyl). It may show weak enhancement of the C4-H, but the absence of the strong "neighboring proton" signal is diagnostic.

-

Analytical Decision Tree

Figure 2: NOE-based decision logic for structural verification.

Data Comparison Table

| Property | 1-ethyl-1H-pyrazole-3-carbonyl chloride | 1-ethyl-1H-pyrazole-5-carbonyl chloride |

| H4 Proton Shift | ||

| H5 Proton Shift | Absent (Substituted by COCl) | |

| H3 Proton Shift | Absent (Substituted by COCl) | |

| NOE Signal | N-Et | N-Et |

| C=O IR Stretch |

Medicinal Chemistry Implications[1][2][5][8][9][10][11]

In drug design, the choice of isomer drastically alters the topology of the ligand.

-

Binding Pocket Geometry:

-

3-Isomer: Creates a "linear" or extended vector. The substituent attached to the carbonyl projects away from the N-ethyl binding pocket. Used when the receptor pocket is deep and narrow.

-

5-Isomer: Creates a "kinked" or U-shaped conformation. The substituent projects back towards the N-ethyl group. This is critical for inducing turns in peptide mimetics or fitting into globular pockets (e.g., Kinase hinge regions).

-

-

Solubility & LogP:

-

The 5-isomer generally has a lower melting point and higher solubility in non-polar solvents due to the disruption of crystal packing symmetry caused by the steric clash between the 1-ethyl and 5-carbonyl groups.

-

References

- Regioselectivity in Pyrazole Synthesis: Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Source: BenchChem / Vertex AI Search.

-

Steric Redirection in Alkylation

-

NMR Tautomerism and NOE

- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Source: MDPI / PMC (NIH).

-

URL:[Link]

-

Commercial Availability & Properties

-

Title: 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride Properties.[6]

-

Source: Sigma-Aldrich.

-

Sources

Technical Monograph: Characterization and Utilization of 1-Ethyl-1H-pyrazole-3-carbonyl Chloride

This technical guide provides a comprehensive analysis of 1-ethyl-1H-pyrazole-3-carbonyl chloride , a critical heterocyclic building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

1-ethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-16-4) is a reactive acyl chloride derivative of the pyrazole pharmacophore.[1][2] It serves as a pivotal electrophilic intermediate for introducing the 1-ethylpyrazole moiety into biologically active molecules, particularly in the development of kinase inhibitors, agrochemicals, and anti-inflammatory agents. Due to the high reactivity of the acyl chloride group, this compound is typically generated in situ or stored under strictly anhydrous conditions.

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-Ethyl-1H-pyrazole-3-carbonyl chloride |

| CAS Registry Number | 1006471-16-4 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| SMILES | CCN1C=CC(=N1)C(=O)Cl |

| Structural Class | Heterocyclic Acyl Chloride |

Part 2: Physicochemical Properties (Melting & Boiling Points)[4]

Experimental & Predicted Data

Unlike stable carboxylic acids, pyrazole-3-carbonyl chlorides are often low-melting solids or viscous oils that hydrolyze rapidly in air. Consequently, standard physical constants are frequently reported as predicted values or observed ranges during distillation.

| Property | Value / Range | Condition / Note |

| Physical State | Liquid or Low-Melting Solid | At Standard Temperature & Pressure (STP) |

| Boiling Point (Predicted) | 265°C ± 20°C | At 760 mmHg (Atmospheric Pressure) |

| Boiling Point (Practical) | ~110–120°C | At reduced pressure (e.g., 10–15 mmHg) |

| Melting Point | < 25°C (Likely Liquid) | Based on 1-methyl analog data |

| Density | 1.2 ± 0.1 g/cm³ | Predicted |

| Solubility | Reacts with water/alcohols | Soluble in DCM, THF, Toluene, Chloroform |

Critical Insight: The 1-methyl analog (1-methyl-1H-pyrazole-3-carbonyl chloride) is a liquid at room temperature. The addition of the ethyl group slightly increases lipophilicity but typically suppresses the melting point further due to increased rotational degrees of freedom, suggesting the 1-ethyl derivative is also a liquid or semi-solid at ambient conditions.

Part 3: Synthesis & Reaction Mechanism[6]

The synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride is most reliably achieved through the chlorination of 1-ethyl-1H-pyrazole-3-carboxylic acid . The choice of chlorinating agent (Thionyl Chloride vs. Oxalyl Chloride) depends on the scale and downstream application.

Synthetic Pathway Diagram

The following diagram illustrates the conversion of the carboxylic acid precursor to the acid chloride and its subsequent trapping with a nucleophile (e.g., an amine).

Caption: Conversion of the stable acid precursor to the reactive chloride via nucleophilic acyl substitution.

Detailed Experimental Protocol

Objective: Synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride (10 mmol scale).

-

Preparation:

-

Charge a dry 50 mL round-bottom flask (RBF) with 1-ethyl-1H-pyrazole-3-carboxylic acid (1.40 g, 10.0 mmol).

-

Equip the flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or an inert gas (N₂/Ar) inlet.

-

-

Activation:

-

Add Thionyl Chloride (SOCl₂) (5.0 mL, ~68 mmol) carefully. Note: SOCl₂ serves as both reagent and solvent.

-

Optional: Add 1-2 drops of dry DMF (Dimethylformamide) as a catalyst to form the Vilsmeier-Haack intermediate, accelerating the reaction.

-

-

Reaction:

-

Heat the mixture to reflux (75–80°C) for 2–3 hours.

-

Monitor gas evolution (SO₂ and HCl). The reaction is complete when gas evolution ceases and the solution becomes clear.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Remove excess SOCl₂ under reduced pressure (rotary evaporator) at 40–50°C.

-

Azeotropic Drying: Add dry toluene (10 mL) and re-evaporate to remove trace thionyl chloride.

-

-

Product:

-

The residue is the crude 1-ethyl-1H-pyrazole-3-carbonyl chloride , typically obtained as a yellow/orange oil.

-

Purity Check: Due to instability, do not perform chromatography. Verify conversion by quenching a small aliquot with methanol and checking TLC/LCMS for the methyl ester.

-

Part 4: Handling, Stability & Safety (Trustworthiness)

This compound is a Class 8 Corrosive and Lachrymator . It reacts violently with water.

Self-Validating Handling Protocol

To ensure experimental success and safety, follow this "Red-Amber-Green" protocol:

-

RED (Stop): Do not open the vessel in a humid atmosphere. If the liquid appears cloudy or has white precipitate, hydrolysis has occurred (formation of the acid and HCl).

-

AMBER (Caution): Use glass syringes with PTFE-tipped plungers. Metal needles may corrode if left in contact for extended periods.

-

GREEN (Proceed): Use immediately after synthesis or distillation. If storage is necessary, store under Argon at -20°C in a sealed Schlenk tube.

| Hazard | Mitigation |

| Hydrolysis | Generates HCl gas. Open containers only in a fume hood. |

| Skin Contact | Acid chlorides cause severe burns. Wear nitrile gloves (double gloving recommended) and a lab coat. |

| Inhalation | Corrosive to respiratory tract. Use a functioning fume hood. |

Part 5: Applications in Drug Discovery

The 1-ethyl-1H-pyrazole-3-carbonyl moiety is a bioisostere for benzoyl or nicotinoyl groups, often improving solubility and metabolic stability (lower LogP than phenyl analogs).

Common Derivatization Pathways

The acid chloride is primarily used to synthesize:

-

Amides: Reaction with primary/secondary amines (e.g., in kinase inhibitor scaffolds).

-

Esters: Reaction with alcohols for prodrug formulation.

-

Heterocycles: Cyclization with hydrazines to form fused systems.

Caption: Divergent synthesis pathways utilizing the acyl chloride core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7147518, Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 400-404.[3] Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 1-Ethyl-1H-pyrazole-3-carbonyl Chloride

Preamble: The Strategic Importance of Pyrazole Acyl Chlorides in Synthesis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] The transformation of a stable pyrazole carboxylic acid into its highly reactive acyl chloride derivative is a pivotal step, unlocking a gateway to a diverse array of functional groups through nucleophilic acyl substitution. 1-Ethyl-1H-pyrazole-3-carbonyl chloride, the subject of this guide, is a valuable building block for creating complex amides, esters, and ketones, essential for constructing libraries of novel compounds in drug discovery campaigns.

This document provides a comprehensive, field-tested guide to the synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride from its parent carboxylic acid. Moving beyond a mere list of steps, we delve into the causality behind the protocol, ensuring a robust, reproducible, and safe laboratory execution.

Core Principle: The Chlorination of Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. This transformation is crucial because the hydroxyl group is a poor leaving group, whereas the resulting chloride ion is an excellent one, rendering the acyl chloride highly susceptible to nucleophilic attack. The most common and efficient reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4]

We will focus on the thionyl chloride method, which is highly effective and offers the significant advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying product isolation.[4][5]

Reaction Mechanism with Thionyl Chloride

The reaction proceeds through a well-established mechanism. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is highly reactive. The chloride ion, displaced in the initial step, then attacks the carbonyl carbon. A subsequent rearrangement eliminates SO₂ and HCl, yielding the final acyl chloride product.[5][6]

Caption: Figure 1: Reaction Mechanism

Experimental Protocol: From Acid to Acyl Chloride

This protocol details the conversion of 1-ethyl-1H-pyrazole-3-carboxylic acid to 1-ethyl-1H-pyrazole-3-carbonyl chloride. Crucially, this entire procedure must be performed in a certified chemical fume hood due to the hazardous and reactive nature of thionyl chloride. [7][8][9]

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| 1-Ethyl-1H-pyrazole-3-carboxylic acid | ≥97% | Sigma-Aldrich | Must be thoroughly dried before use. |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Handle with extreme care under inert gas. |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | EMD Millipore | A dry, non-protic solvent is essential. |

| Nitrogen (N₂) or Argon (Ar) gas | High purity | Local supplier | For maintaining an inert atmosphere. |

| Round-bottom flask (2-neck) | Varies (e.g., 100 mL) | Pyrex®, Kimble® | Must be flame- or oven-dried. |

| Reflux condenser | - | Pyrex®, Kimble® | With gas inlet/outlet. |

| Dropping funnel (pressure-equalizing) | - | Pyrex®, Kimble® | For controlled addition of SOCl₂. |

| Magnetic stirrer and stir bar | - | IKA®, Corning® | - |

| Heating mantle | - | Glas-Col® | For controlled heating. |

| Gas bubbler / trap | - | - | To neutralize HCl and SO₂ gas. |

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

-

Preparation (Anhydrous Conditions): Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be fitted with a gas inlet connected to a nitrogen or argon line and a gas outlet leading to a bubbler containing a sodium hydroxide solution to trap acidic gases.

-

Charging the Flask: To the flask, add 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq). Add anhydrous dichloromethane via syringe to create a stirrable suspension (approx. 0.2–0.5 M concentration).

-

Inert Atmosphere: Begin stirring and purge the system with nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Charge the dropping funnel with thionyl chloride (1.5–2.0 eq). Add the thionyl chloride dropwise to the stirred suspension over 20–30 minutes.

-

Causality Note: Slow, cold addition is critical to control the initial exothermic reaction and the rate of HCl/SO₂ evolution. Adding it too quickly can cause a dangerous pressure buildup and loss of material.[4]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (for DCM, ~40 °C). Maintain reflux until the evolution of gas ceases (typically 2-4 hours). The reaction mixture should become a clear solution as the solid carboxylic acid is converted to the soluble acyl chloride.

-

Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Expert Insight: It is advisable to use a base trap (e.g., a flask with NaOH pellets) between the rotary evaporator and the vacuum pump to protect the pump from corrosive vapors.

-

-

Final Product: The resulting residue is the crude 1-ethyl-1H-pyrazole-3-carbonyl chloride, which typically appears as a pale yellow oil or low-melting solid. Due to its high reactivity and moisture sensitivity, the product is often used immediately in the subsequent synthetic step without further purification.[10][11]

Product Characterization

If characterization is required, it must be done swiftly using anhydrous solvents (e.g., CDCl₃ for NMR) and equipment.

| Analysis Technique | Expected Result |

| FT-IR (Neat film) | Strong, sharp C=O stretch at ~1780-1810 cm⁻¹.[12] The higher frequency compared to carboxylic acids (~1710 cm⁻¹) is characteristic of the highly electrophilic acyl chloride carbonyl. |

| ¹H NMR (CDCl₃) | Protons on the pyrazole ring and the ethyl group will be present. The proton at the C4 position of the pyrazole ring will likely be the most downfield of the ring protons. |

| ¹³C NMR (CDCl₃) | A characteristic deshielded carbonyl carbon signal in the range of 160–175 ppm.[13] |

| Mass Spec. (EI) | The molecular ion peak (M⁺) may be observed. A prominent peak corresponding to the loss of Cl• to form the acylium ion ([M-35]⁺) is expected and often represents the base peak.[13][14] |

Safety, Handling, and Waste Disposal

This section is of paramount importance and must be strictly adhered to.

-

Hazard Overview: Thionyl chloride is extremely corrosive and toxic. It reacts violently with water, releasing large quantities of toxic HCl and SO₂ gas.[7][15][16] Inhalation can cause severe respiratory damage and pulmonary edema, and skin contact results in severe burns.[15]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[7][9]

-

Engineering Controls: The entire procedure, including reagent transfer and work-up, must be conducted within a certified and properly functioning chemical fume hood.[7][8] An emergency safety shower and eyewash station must be immediately accessible.[9]

-

Waste Disposal:

-

Quenching Excess Reagent: Unused thionyl chloride must be quenched with extreme caution. Slowly and dropwise add the excess reagent to a large volume of ice-cold water or a stirred, cold, dilute sodium hydroxide solution behind a blast shield in a fume hood. This is a highly exothermic and gas-evolving process.

-

Contaminated Materials: All glassware, syringes, and disposable materials contaminated with thionyl chloride must be carefully rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected and disposed of as hazardous chlorinated waste.[7]

-

Aqueous Waste: The neutralized aqueous waste from the gas trap and quenching procedures should be collected and disposed of according to institutional hazardous waste guidelines.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution |

| Reaction is sluggish or incomplete | 1. Insufficient thionyl chloride.2. Moisture in the starting material or solvent.3. Insufficient reflux time/temperature. | 1. Add an additional 0.5 eq of SOCl₂ and continue reflux.2. Ensure all reagents are anhydrous and glassware is properly dried.3. Increase reflux time and monitor by observing gas evolution. |

| Low yield of crude product | 1. Vigorous initial reaction causing loss of material.2. Hydrolysis of the product during work-up.3. Product is volatile and lost during evaporation. | 1. Ensure slow, dropwise addition at 0 °C.2. Ensure the work-up is performed under strictly anhydrous conditions.3. Use moderate vacuum and minimal heat during rotary evaporation. |

| Product is dark brown/black | Decomposition of starting material or product due to excessive heat or impurities. | Use a lower reflux temperature if possible (e.g., use benzene instead of toluene if a higher temp was used). Ensure the purity of the starting carboxylic acid. |

References

-

An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones . Beilstein Journal of Organic Chemistry. [Link]

-

Spectroscopic Analysis: Acyl Chlorides . Department of Chemistry - University of Calgary. [Link]

-

Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes . National Institutes of Health (NIH). [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides . Asian Journal of Chemistry. [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride . ResearchGate. [Link]

-

Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate . Thieme Chemistry. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles . Bentham Science. [Link]

-

SOP 0079 - Thionyl Chloride . University of California, Santa Cruz. [Link]

-

Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]

-

Hazard Summary: Thionyl Chloride . New Jersey Department of Health. [Link]

-

ICSC 1409 - THIONYL CHLORIDE . International Labour Organization. [Link]

-

Safety Data Sheet: Thionyl chloride (Ireland) . Carl ROTH. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents . PubMed. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit . DergiPark. [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate. [Link]

-

The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds . ResearchGate. [Link]

-

Conversion of carboxylic acids to acid chlorides . Chemistry LibreTexts. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen . SID. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid . IP.com. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]

-

How to identify an Acyl Chloride in an IR spectra? . Reddit. [Link]

-

SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC ACID AMIDES . Organic Syntheses. [Link]

-

Acetyl chloride . NIST WebBook. [Link]

-

Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters . YouTube. [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

The carbon-13 chemical shift of acyl chlorides vs ketones . Chemistry Stack Exchange. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drexel.edu [drexel.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acetyl chloride [webbook.nist.gov]

- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 16. carlroth.com:443 [carlroth.com:443]

Application Note: High-Efficiency Synthesis of N-Substituted 1-Ethyl-1H-pyrazole-3-carboxamides

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The 1-ethyl-1H-pyrazole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK2/FLT3 inhibitors), anti-tubercular agents, and cannabinoid receptor ligands [1, 2].

This application note details the optimized synthesis of these amides via the reaction of 1-ethyl-1H-pyrazole-3-carbonyl chloride with primary amines. While the reaction follows a standard nucleophilic acyl substitution pathway, the specific electronic properties of the pyrazole ring and the moisture sensitivity of the acid chloride require precise control over stoichiometry, temperature, and proton scavenging to maximize yield and purity.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Rapid library generation of amide analogs.

-

Kinase Inhibition: The pyrazole nitrogen often serves as a hinge-binding motif in ATP-competitive inhibitors.

-

Agrochemicals: Pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHI).

Mechanistic Insight

The transformation is a classic Nucleophilic Acyl Substitution (Addition-Elimination) . Unlike carboxylic acid couplings using carbodiimides (EDC/DCC), using the acid chloride activates the carbonyl carbon significantly, allowing the reaction to proceed rapidly without forcing conditions.

Reaction Pathway[4][5][7][9][10][11][12][13][14]

-

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine or DIPEA), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Visualized Mechanism

Figure 1: Mechanism of nucleophilic acyl substitution for pyrazole-3-carboxamide formation.

Experimental Protocol

Reagents & Materials

| Component | Role | Specifications |

| 1-Ethyl-1H-pyrazole-3-carbonyl chloride | Electrophile | CAS: 1006471-16-4.[1][][3] Store under inert gas; moisture sensitive. |

| Primary Amine ( | Nucleophile | 1.0 – 1.1 equivalents. |

| Triethylamine (TEA) | Base / Scavenger | 1.5 – 2.0 equivalents. Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | Anhydrous (preferred) or ACS grade. |

| 1N HCl (aq) | Workup Reagent | Removes unreacted amine. |

| Sat. NaHCO | Workup Reagent | Removes hydrolyzed acid byproduct. |

Step-by-Step Procedure

Pre-requisite: All glassware should be oven-dried. If the acid chloride is old, check for hydrolysis (broad OH peak in proton NMR > 10 ppm) before proceeding.

Step 1: Preparation of the Nucleophile Solution

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol, 1.0 eq) in DCM (5 mL, 0.2 M concentration).

-

Add Triethylamine (1.5 mmol, 1.5 eq).

-

Cool the mixture to 0°C using an ice bath.

-

Why? The reaction is exothermic. Cooling prevents side reactions and controls the rate of addition.

-

Step 2: Addition of the Electrophile

-

Dissolve 1-ethyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol, 1.0 eq) in a minimal amount of DCM (1-2 mL).

-

Add the acid chloride solution dropwise to the cold amine solution over 5 minutes.

-

Observation: Fuming may occur if moisture is present. A white precipitate (TEA·HCl) will likely form immediately.[4]

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (25°C) naturally.

-

Stir for 1–3 hours .

-

QC Check: Monitor by TLC or LCMS.

-

Target: Disappearance of the amine peak and appearance of the amide mass (

). -

TLC Visualization: The amide is typically UV active. Use Ninhydrin stain to confirm consumption of the primary amine (loss of purple/red spot).

-

Step 4: Workup & Isolation

-

Quench: Add water (10 mL) to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel. Extract with DCM (2 x 10 mL).

-

Acid Wash: Wash the combined organic layer with 1N HCl (10 mL).

-

Purpose: Protonates and removes unreacted primary amine into the aqueous layer.

-

-

Base Wash: Wash the organic layer with Sat. NaHCO

(10 mL).-

Purpose: Removes any pyrazole-3-carboxylic acid formed via hydrolysis of the starting material.

-

-

Drying: Dry the organic layer over anhydrous Na

SO

Purification

-

Crude Purity: Often >90% if stoichiometry is precise.

-

Recrystallization: If solid, recrystallize from EtOH/Water or Hexane/EtOAc.

-

Flash Chromatography: If necessary, elute with a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of pyrazole-3-carboxamides.

Quality Control & Troubleshooting

Expected Analytical Data

-

H NMR (DMSO-

-

Amide NH: Broad singlet, typically

7.5 – 9.0 ppm (exchangeable with D -

Pyrazole Ring: Two doublets (or singlets depending on resolution) around

6.5 – 7.8 ppm (H-4 and H-5). -

Ethyl Group: Quartet (

4.1 ppm) and Triplet (

-

-

LCMS: Distinct

peak corresponding to the amide.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/white. Use anhydrous DCM. |

| Starting Material Remains | Amine is unreactive (steric bulk) | Add catalyst (DMAP, 0.1 eq) or heat to reflux ( |

| Impurity: Carboxylic Acid | Moisture ingress | Ensure NaHCO |

| Impurity: Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1:1 ratio) or add amine in slight excess. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394236, 1-Ethyl-1H-pyrazole-3-carbonyl chloride. Retrieved from [Link]

-

Li, X., et al. (2012). Design and synthesis of 1H-pyrazole-3-carboxamide derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] (General reference for scaffold utility).

-

Fisher Scientific. Amide Synthesis: Schotten-Baumann Reaction Protocol. Retrieved from [Link][6][7][8][9][10][11]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 3. 1-ethyl-1H-pyrazole-3-carbonyl chloride | 1006471-16-4 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Application Note: Efficient Synthesis of Esters from 1-Ethyl-1H-pyrazole-3-carbonyl chloride

Executive Summary

This application note details the optimized protocols for synthesizing ester derivatives from 1-ethyl-1H-pyrazole-3-carbonyl chloride . Pyrazole-3-carboxylates are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in cannabinoid receptor antagonists (e.g., Rimonabant analogs), kinase inhibitors, and anti-inflammatory agents.

While the acid chloride functionality offers high reactivity, it presents challenges regarding moisture sensitivity and regiochemical stability. This guide provides three distinct methodologies—Standard Nucleophilic Substitution , DMAP-Catalyzed Esterification , and Schotten-Baumann Biphasic Synthesis —to accommodate a wide range of alcohol nucleophiles (primary, secondary, and phenols).

Chemical Context & Handling

1-ethyl-1H-pyrazole-3-carbonyl chloride is an electrophilic acylating agent. Unlike its 5-isomer, the 3-carbonyl position in the N-ethylated pyrazole ring is sterically accessible but electronically coupled to the nitrogen lone pair system, modulating its reactivity.

Physical Properties & Safety Profile

| Property | Specification |

| CAS RN | Analogous to 128249-59-2 (3-methyl variant) |

| Molecular Formula | C₆H₇ClN₂O |

| Physical State | Pale yellow to colorless liquid or low-melting solid |

| Stability | Moisture sensitive (hydrolyzes to carboxylic acid) |

| Storage | 2–8°C under Argon/Nitrogen |

| Hazards | Corrosive (Causes severe skin burns/eye damage), Lachrymator |

Critical Safety Note: Acid chlorides react violently with water to release HCl gas. All manipulations must be performed in a fume hood using anhydrous solvents.

Experimental Workflow Selector

Select the appropriate protocol based on the steric hindrance and electronic nature of your alcohol substrate.

Figure 1: Decision tree for selecting the optimal esterification condition based on nucleophile reactivity.

Detailed Protocols

Method A: Standard Nucleophilic Substitution (General Purpose)

Best for: Primary alcohols, simple secondary alcohols.

Reagents:

-

1-ethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

-

Alcohol (R-OH) (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM), anhydrous (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Add the alcohol and TEA to anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve the pyrazole acid chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Why? Controlling the addition rate prevents localized overheating and suppresses side reactions (e.g., ketene formation, though rare in pyrazoles).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane).

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove excess TEA), then brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Method B: DMAP-Catalyzed Esterification

Best for: Sterically hindered alcohols, phenols, or low-reactivity substrates.

Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by weak nucleophiles.

Reagents:

-

1-ethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

-

Target Alcohol/Phenol (1.0 equiv)

-

Pyridine (2.0 equiv) OR TEA (2.0 equiv)

-

DMAP (0.1 – 0.2 equiv)

-

Solvent: DCM or Toluene (for higher temperatures)

Procedure:

-

Setup: Combine the alcohol, base (Pyridine/TEA), and DMAP in anhydrous solvent under inert atmosphere.

-

Addition: Add the acid chloride dropwise at 0°C.

-

Reaction:

-

Workup: Wash strictly with 1M HCl or 10% Citric Acid to ensure complete removal of DMAP and Pyridine (crucial for product purity).

-

Purification: Silica gel chromatography.

Method C: Schotten-Baumann Conditions (Biphasic)

Best for: Robust substrates, scale-up, or when anhydrous conditions are difficult to maintain.

Reagents:

-

1-ethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

-

Alcohol (Excess, often used as co-solvent if cheap, otherwise 1.2 equiv)

-

Base: 10% aqueous NaOH or K₂CO₃

-

Solvent: DCM or Diethyl Ether

Procedure:

-

Setup: Dissolve the alcohol in the organic solvent. Add the aqueous base solution.[2][3][4]

-

Addition: Vigorously stir the biphasic mixture. Add the acid chloride dropwise.

-

Reaction: Stir vigorously for 1–2 hours at RT.

-

Workup: Separate layers. The product remains in the organic layer; the acid byproduct (from hydrolysis) remains in the aqueous base.

-

Isolation: Dry the organic layer and concentrate.

Analytical Validation (Self-Validating System)

To confirm the successful formation of the ester and the integrity of the pyrazole ring, look for these diagnostic signals.

NMR Diagnostics (¹H NMR in CDCl₃)

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Change |

| Pyrazole H-5 | 7.40 – 7.60 | Doublet (J~2Hz) | Remains aromatic; shift confirms ring integrity. |

| Pyrazole H-4 | 6.70 – 6.90 | Doublet (J~2Hz) | Distinctive high-field aromatic signal. |

| N-Ethyl (CH₂) | 4.15 – 4.25 | Quartet | Diagnostic of the N1-ethylation. |

| N-Ethyl (CH₃) | 1.45 – 1.55 | Triplet | Coupled to the methylene. |

| Ester (O-CH-R) | Variable | Variable | New signal appearing; Acid chloride signals disappear. |

Common Impurities

-

Hydrolysis Product (Acid): Broad singlet at >10 ppm (COOH).

-

Anhydride Formation: If stoichiometry is off, symmetric anhydride peaks may appear (doubling of pyrazole signals).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Alcohol | Acid chloride hydrolysis. | Ensure reagents are anhydrous. Check acid chloride quality (fuming = good). |

| Product is an Oil/Gum | Residual solvent or DMAP. | Perform an extended high-vacuum dry. Wash organic layer with 10% citric acid to remove DMAP traces. |

| New Spot on TLC (Acidic) | Hydrolysis during reaction. | Use Method A with strictly anhydrous DCM. Increase base equivalents. |

| Violent Exotherm | Addition too fast. | Cool to -10°C or -78°C. Dilute acid chloride in more solvent before addition. |

References

-

General Pyrazole Chemistry

-

El-Saghier, A. M. M., et al. "Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles." Current Topics in Medicinal Chemistry / Asian Journal of Chemistry, Vol 25, No 3 (2013).

-

-

Medicinal Applications

-

Cetin, A. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications."[5] Mini-Reviews in Medicinal Chemistry, 2020.

-

- DMAP Catalysis (Steglich Mechanism)

-

Handling Acid Chlorides

-

Sigma-Aldrich/Merck Technical Bulletin. "Handling Moisture Sensitive Reagents."

-

Sources

Catalytic Protocols for 1-Ethyl-1H-pyrazole-3-carbonyl Chloride Functionalization

Executive Summary

1-Ethyl-1H-pyrazole-3-carbonyl chloride is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of cannabinoid receptor ligands (e.g., Rimonabant analogs) and kinase inhibitors. While the high reactivity of the acyl chloride moiety allows for uncatalyzed reactions with strong nucleophiles, such conditions often lead to regioisomeric mixtures, hydrolysis, or dimerization.

This Application Note details catalytic strategies to enhance selectivity and yield. We focus on two distinct catalytic manifolds:

-

Nucleophilic Catalysis (DMAP): For the mild, rapid formation of amides and esters, particularly with sterically hindered or electron-deficient nucleophiles.

-

Transition Metal Catalysis (Palladium): For the chemoselective synthesis of ketones via cross-coupling, avoiding the use of highly reactive Grignard or organolithium reagents.

Module 1: Nucleophilic Catalysis (DMAP)

Mechanistic Insight

For difficult acylations (e.g., tertiary alcohols, anilines), thermal activation often degrades the pyrazole core or causes decarboxylation. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1][2][3][4][5][6][7] It attacks the acyl chloride to form a highly electrophilic N-acylpyridinium ion . This intermediate is more reactive toward the nucleophile than the parent acid chloride but less prone to side reactions, effectively lowering the activation energy.

DMAP Catalytic Cycle Diagram

Figure 1: The DMAP catalytic cycle accelerates acylation via the formation of a reactive N-acylpyridinium salt intermediate.

Experimental Protocol: Catalytic Amidation

Objective: Synthesis of N-aryl-1-ethyl-1H-pyrazole-3-carboxamides.

Reagents:

-

1-Ethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

-

Aniline derivative (1.0 equiv)

-

DMAP (Catalyst, 0.1 equiv)

-

Triethylamine (Et3N) (Stoichiometric Base, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.

-

Solvation: Dissolve the aniline derivative (1.0 mmol) and Et3N (1.2 mmol, 167 µL) in anhydrous DCM (5 mL).

-

Catalyst Addition: Add DMAP (0.1 mmol, 12 mg) to the stirring solution.

-

Acyl Chloride Addition: Dissolve 1-ethyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol, 158 mg) in DCM (2 mL) and add dropwise to the reaction mixture at 0°C.

-

Note: Slow addition prevents localized overheating and hydrolysis.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated NH4Cl (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Module 2: Palladium-Catalyzed Cross-Coupling

Mechanistic Insight

Synthesizing ketones from acid chlorides using Grignard reagents often leads to over-addition (forming tertiary alcohols). Palladium catalysis (Stille or Suzuki type) allows for the chemoselective retention of the carbonyl group. The catalytic cycle involves the oxidative addition of Pd(0) into the C–Cl bond of the acid chloride, followed by transmetallation and reductive elimination.

Pd-Catalyzed Workflow Diagram

Figure 2: Palladium catalytic cycle for the chemoselective synthesis of ketones from acid chlorides.

Experimental Protocol: Pd-Catalyzed Stille Coupling

Objective: Synthesis of 1-ethyl-3-acylpyrazoles (Ketone synthesis).

Reagents:

-

1-Ethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

-

Organostannane (e.g., Tributyl(phenyl)stannane) (1.05 equiv)

-

Catalyst: Bis(di-tert-butylchlorophosphine)palladium(II) dichloride (Pd-132) or Pd(PPh3)4 (2.5 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Charge a Schlenk tube with Pd(PPh3)4 (0.025 mmol, 29 mg) under argon.

-

Reactant Mixing: Add anhydrous toluene (5 mL), 1-ethyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol), and the organostannane (1.05 mmol).

-

Reaction: Heat the sealed tube to 80°C for 12 hours.

-

Critical Control: Do not exceed 100°C to avoid decarbonylation of the acid chloride.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether. Add aqueous KF (potassium fluoride) solution and stir vigorously for 30 minutes.

-

Why: KF precipitates the tin byproducts as insoluble Bu3SnF, facilitating removal by filtration.

-

-

Purification: Filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Module 3: Optimization & Troubleshooting

Solvent and Base Compatibility Table

| Parameter | Recommended | Problematic | Reason |

| Solvent | DCM, THF, Toluene | Water, Alcohols, DMF (wet) | Acid chlorides hydrolyze instantly in protic solvents. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions). |

| Base | Et3N, DIPEA, Pyridine | NaOH, KOH, NaH | Strong inorganic bases cause hydrolysis. Non-nucleophilic organic bases are required. |

| Temp | 0°C to 25°C (Amidation) | >100°C | High temps promote decarbonylation of the pyrazole-carbonyl moiety. |

Troubleshooting Guide

-

Issue: Low Yield due to Hydrolysis.

-

Solution: Ensure all glassware is flame-dried. Use a "Schlenk line" technique. Verify the quality of the acid chloride (it should be a clear/yellowish liquid, not cloudy).

-

-

Issue: Dimerization/Side Products.

-

Solution: Increase dilution (0.1 M). Add the acid chloride slowly to the nucleophile/catalyst mixture, not vice-versa.

-

-

Issue: Incomplete Reaction (Pd Coupling).

-

Solution: Degas solvents thoroughly (freeze-pump-thaw). Oxygen poisons Pd(0) catalysts. Switch to a more active catalyst like Pd(dtbpf)Cl2.

-

References

-

PubChem. (n.d.). 1-Ethyl-1H-pyrazole-3-carbonyl chloride (Compound).[8] National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005).[9] Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.[9] The Journal of Organic Chemistry, 70(21), 8601–8604. Retrieved October 24, 2025, from [Link]

-

Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids.[7] Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for DMAP catalysis mechanism). Retrieved October 24, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.[6] Retrieved October 24, 2025, from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. molcore.com [molcore.com]

- 9. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

solvent selection for 1-ethyl-1H-pyrazole-3-carbonyl chloride reactions

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 1-ethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-16-4).[1] While dichloromethane (DCM) remains the historical standard, this protocol evaluates superior alternatives based on solubility parameters, "Green Chemistry" compliance, and the mitigation of specific side-reactions—most notably the Vilsmeier-Haack interference observed in amide solvents.[2] We present a validated protocol for amide coupling, the primary application for this intermediate.[2]

Technical Introduction

1-Ethyl-1H-pyrazole-3-carbonyl chloride is a highly electrophilic acylating agent.[1] Its reactivity is governed by two competing factors:

-

The Acyl Chloride Moiety: Highly susceptible to nucleophilic attack (amines, alcohols) and hydrolysis (water).[2]

-

The Pyrazole Ring: An electron-rich heteroaromatic system.[1][2] While generally stable, the N2 nitrogen possesses lone-pair electron density that can influence solubility and salt formation.[1][2]

The Critical Challenge: The selection of solvent is not merely about solubility; it is about chemoselectivity .[2] The most common failure mode in scaling these reactions is the inadvertent use of bulk amide solvents (DMF, DMAc), which can react with the acid chloride to form reactive chloroiminium species (Vilsmeier reagents), leading to dimethylamide impurities rather than the desired product.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on dipole moment, water miscibility (workup efficiency), and specific chemical risks.

| Solvent Class | Solvent | Rating | Technical Rationale |

| Chlorinated | DCM (Dichloromethane) | Standard | Excellent solubility for both the pyrazole and lipophilic amines.[1] Low boiling point allows easy removal.[1][2] Drawback: Environmental/toxicity concerns; difficult to dry completely on a large scale.[1][2] |

| Ethers | THF (Tetrahydrofuran) | Good | Good general solubility.[2] Miscible with water (requires extractive workup).[2] Caution: Must be stabilizer-free or BHT-inhibited to prevent peroxide interference with sensitive amines.[1] |

| Green / Bio-based | 2-MeTHF (2-Methyltetrahydrofuran) | Recommended | The Superior Choice. Higher boiling point than THF (80°C vs 66°C) allows faster kinetics.[1][2] Immiscible with water, simplifying aqueous workup (phase separation is cleaner than THF).[2] |

| Esters | EtOAc (Ethyl Acetate) | Conditional | Acceptable only if strictly anhydrous.[2] Commercial EtOAc often contains water/ethanol traces which hydrolyze the acid chloride to the parent acid or ethyl ester.[2] |

| Amides | DMF / DMAc | FORBIDDEN | Critical Risk. As a bulk solvent, DMF reacts with acid chlorides to form [Me2N=CH-Cl]+ (Vilsmeier reagent). This leads to side reactions and yield loss.[1][2] Use only as a catalytic additive (1-2 drops) during acid chloride synthesis, never during coupling.[2] |

| Aromatic | Toluene | High Temp | Excellent for reflux conditions.[1][2] Poor solubility for polar amine salts (may require phase transfer catalysts).[2] |

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the optimal solvent system based on your specific substrate requirements.

Figure 1: Solvent selection decision tree emphasizing the avoidance of reactive amide solvents and the preference for 2-MeTHF in sustainable processes.

Validated Protocol: Amide Coupling in 2-MeTHF

This protocol replaces DCM with 2-MeTHF, offering higher process safety and easier workup.[1][2]

Reagents:

-

1-Ethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)[1]

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv) - Acts as HCl scavenger

-

Solvent: Anhydrous 2-MeTHF (10 mL per gram of acid chloride)[1]

Experimental Steps:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine (1.1 eq) and Base (1.5 eq) in anhydrous 2-MeTHF. Cool to 0°C.[1][2][3]

-

Note: If the amine is a hydrochloride salt, increase Base to 2.5 eq.[2]

-

-

Addition: Dissolve 1-ethyl-1H-pyrazole-3-carbonyl chloride in a minimal volume of 2-MeTHF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why: Adding the acid chloride to the amine ensures the amine is always in excess, minimizing dimer formation.[2]

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench & Workup:

Mechanistic Insight: The DMF Trap

It is vital to understand why DMF is excluded. In the presence of acid chlorides, DMF acts as a nucleophile:

-

Attack: The DMF oxygen attacks the carbonyl of the acid chloride.[2]

-

Displacement: Chloride acts as a leaving group, forming a chloroiminium ion (Vilsmeier reagent).[2]

-

Decomposition: Upon workup or reaction with amine, this intermediate hydrolyzes to form dimethylamine impurities or formylates the nucleophile.[2]

Figure 2: Mechanism of side-reaction when using DMF as a solvent with acid chlorides.[1]

References

-

Watson, A. J. B., et al. (2012).[2][5] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 14, 3057-3068.[2]

-

Pace, V., et al. (2014).[2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][6] ChemSusChem, 7(5).[2]

-

PubChem Database. "1-Ethyl-1H-pyrazole-3-carbonyl chloride (CAS 1006471-16-4)."[1] National Center for Biotechnology Information.[1][2]

-

Clayden, J., et al. (2012).[2] Organic Chemistry. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Oxford University Press.[1][2] (General Reference for Acid Chloride Reactivity).

Sources

- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

purification methods for crude 1-ethyl-1H-pyrazole-3-carbonyl chloride

Technical Support Center: Purification of 1-Ethyl-1H-pyrazole-3-carbonyl chloride

Compound ID: 1-Ethyl-1H-pyrazole-3-carbonyl chloride Chemical Class: Heterocyclic Acyl Chloride Primary Application: Intermediate for pharmaceutical amides and esters.

Part 1: Executive Summary & Stability Warning

Status: Hydrolytically Unstable

Storage: Inert atmosphere (

As a Senior Application Scientist, I must emphasize that the purity of 1-ethyl-1H-pyrazole-3-carbonyl chloride is inextricably linked to its synthesis workup. Unlike stable carboxylic acids, this acyl chloride will rapidly degrade back to the parent acid (1-ethyl-1H-pyrazole-3-carboxylic acid) upon exposure to atmospheric moisture.

Critical Rule: Do not attempt silica gel chromatography. The silanol groups on silica will hydrolyze the chloride, destroying your product. The only viable purification methods are Vacuum Distillation (for liquids) or Crystallization under Anhydrous Conditions (if solid/high purity required).

Part 2: Troubleshooting Guide (Q&A)

Q1: My product turned into a white solid after sitting on the bench. What happened?

Diagnosis: Hydrolysis.[1]

Mechanism: The acyl chloride reacted with atmospheric moisture to reform the carboxylic acid (

-

Check the melting point. The acid typically melts much higher than the chloride.

-

If the bulk is still the chloride, re-dissolve in thionyl chloride (

) and reflux for 1-2 hours to reconvert the acid back to the acid chloride. -

Store strictly under nitrogen/argon in a sealed vessel.

Q2: The crude oil is dark yellow/brown and smells acrid. How do I remove the color and smell?

Diagnosis: Residual Thionyl Chloride (

-

Azeotropic Distillation: Do not just rotovap. Add anhydrous toluene (2–3x volume) to the crude oil and evaporate under reduced pressure. Repeat this 3 times. Toluene forms an azeotrope with

, dragging the stubborn reagent out of the oil.

Q3: Can I wash the reaction mixture with water/bicarbonate to remove impurities?

Diagnosis: High Risk Operation. Expert Insight: While some stable benzoyl chlorides can survive a rapid cold bicarbonate wash, heterocyclic acid chlorides are often too reactive. Recommendation: Avoid aqueous workup entirely.

-

Alternative: Filter the reaction mixture (if using oxalyl chloride/DMF) to remove salts, then proceed directly to vacuum distillation. If you must wash, use ice-cold 5%

and separate phases within <30 seconds, drying immediately over

Q4: What is the best method to obtain >98% purity for drug development?

Recommendation: High-Vacuum Fractional Distillation. Protocol:

-

Use a short-path distillation head to minimize hold-up volume.

-

Ensure vacuum is <2 mmHg.[2]

-

Discard the first 5-10% of the distillate (fore-run), which contains residual volatiles and HCl.

-

Collect the main fraction. (Expected bp: ~80–110°C at 1-2 mmHg, dependent on exact vacuum).

Part 3: Detailed Purification Protocols

Method A: Azeotropic Removal of Thionyl Chloride (Standard Workup)

Use this before distillation or if the product is used immediately in the next step.

-

Evaporation: Concentrate the reaction mixture (containing crude product and excess

) on a rotary evaporator at 40°C. -

Toluene Chase: Add anhydrous toluene (10 mL per gram of product).

-

Co-evaporation: Evaporate the toluene under vacuum. The toluene carries away trace

and HCl. -

Repeat: Perform step 2-3 at least three times .

-

Result: A viscous, often amber-colored oil. If purity is sufficient, proceed to coupling. If not, proceed to Method B.

Method B: High-Vacuum Distillation (Gold Standard)

Required for isolating the pure intermediate.

-

Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

-

Loading: Transfer the crude oil (from Method A) to the boiling flask. Add a magnetic stir bar.[2]

-

Vacuum: Apply high vacuum (0.1 – 2.0 mmHg).

-

Heating: Slowly heat the oil bath.

-

Note: The bath temperature will be 20-30°C higher than the boiling point of the product.

-

-

Collection:

-

Fraction 1 (Fore-run): Low boiling volatiles. Discard.

-

Fraction 2 (Main): Clear, colorless to pale yellow liquid. Collect this.

-

Residue: Dark tarry material (polymerized/decomposed product).

-

-

Storage: Flush the receiving flask with Argon immediately after disconnecting.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 1-ethyl-1H-pyrazole-3-carbonyl chloride based on the state of the crude material.

Caption: Purification decision tree emphasizing azeotropic removal of reagents and state-dependent purification paths.

Part 5: Technical Data & Solvent Compatibility

Table 1: Estimated Physical Properties

| Property | Value / Range | Note |

|---|---|---|

| Boiling Point | 85–115°C @ 1-2 mmHg | Estimate based on similar pyrazoles [1]. |

| Appearance | Colorless to Pale Yellow Liquid | Darkens upon oxidation/hydrolysis. |

| Density | ~1.25 g/mL | Typical for chlorinated pyrazoles. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

Table 2: Solvent Compatibility Guide

| Solvent | Compatibility | Usage |

|---|---|---|

| Water / Alcohols | INCOMPATIBLE | Causes immediate hydrolysis. |

| DMF / DMSO | Avoid | Difficult to remove; DMF can react with acid chlorides. |

| Toluene | Excellent | Best for azeotropic drying and recrystallization. |

| Dichloromethane | Good | Good for transport/reaction, but volatile. |

| Hexane / Heptane | Good | Used to precipitate solid impurities or recrystallize. |

References

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[3][4] Synth. 2008, 85, 179.[4] Available at: [Link][4]

Sources

Technical Support Center: Handling & Storage of 1-Ethyl-1H-pyrazole-3-carbonyl chloride

Ticket ID: [AUTO-GEN-162970] Subject: Stability, Inert Gas Storage, and QC Protocols for Pyrazole Acid Chlorides Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: Immediate Action Required